2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
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Description
2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Pyridazinone derivatives have been investigated for their efficiency in inhibiting the corrosion of metals in acidic environments. These compounds act as cathodic inhibitors, significantly reducing corrosion rates by forming protective layers on the metal surface. Studies have demonstrated that the substitution of atoms within the pyridazinone structure can greatly enhance their inhibitory effectiveness, attributed to their adsorption and interaction with the metal surface, following specific isotherm models like Temkin and Langmuir (Bouklah et al., 2004; Kalai et al., 2020).
Synthesis and Chemical Properties
The synthesis and reactions of pyridazinone derivatives have been explored to create novel compounds with potential biological activities. For instance, novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been synthesized, offering a foundation for further pharmacological study due to their unique structural features (Alonazy et al., 2009).
Agricultural Applications
Some pyridazinone derivatives exhibit juvenile hormone-like activity, potentially serving as selective insect growth regulators. These compounds have shown promising results in controlling populations of specific pests in agricultural settings without affecting non-target insect species (Miyake & Oguia, 1992).
Medical Imaging
Pyridazinone derivatives have also been evaluated for their potential in medical imaging, particularly in myocardial perfusion imaging (MPI) with PET. These studies involve the synthesis and preliminary evaluation of radiolabeled compounds, demonstrating high heart uptake and promising characteristics for future development as MPI agents (Mou et al., 2012).
Antimicrobial and Antioxidant Properties
The exploration of pyridazinone derivatives for antimicrobial and antioxidant activities is another area of interest. Some derivatives have been synthesized and tested for their ability to inhibit bacterial growth and scavenge free radicals, indicating potential for therapeutic applications (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUTZKJGEVLSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325615 |
Source
|
Record name | 2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899189-76-5 |
Source
|
Record name | 2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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